molecular formula C13H21NSi B8378843 1-Benzyl-4,4-dimethyl-1,4-azasilinane

1-Benzyl-4,4-dimethyl-1,4-azasilinane

Cat. No.: B8378843
M. Wt: 219.40 g/mol
InChI Key: ZZYQJWSDXGZOTG-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-dimethyl-1,4-azasilinane (CAS: 130596-59-7) is a silicon-containing heterocyclic compound with the molecular formula C₁₂H₁₉NSi. Its structure comprises a six-membered ring where one carbon atom is replaced by silicon, and the nitrogen atom is substituted with a benzyl group. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in and , typically involving benzylation of 4,4-dimethyl-1,4-azasilinane hydrochloride .

Key applications include:

  • Insect repellency: It exhibits potent activity against Aedes aegypti mosquitoes, outperforming DEET in some formulations .
  • Pharmaceutical intermediates: It serves as a precursor for oxazolidinone antibiotics (e.g., linezolid derivatives targeting brain infections) and antitubercular agents (e.g., piperine sila-analogs) .
  • Chemical synthesis: It is oxidized to methanone derivatives for further functionalization .

Properties

Molecular Formula

C13H21NSi

Molecular Weight

219.40 g/mol

IUPAC Name

1-benzyl-4,4-dimethyl-1,4-azasilinane

InChI

InChI=1S/C13H21NSi/c1-15(2)10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3

InChI Key

ZZYQJWSDXGZOTG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(CCN(CC1)CC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

1-Benzyl-4,4-diphenyl-1,4-azasilinane (1s)

  • Structural difference : The silicon atom bears two phenyl groups instead of methyl groups.
  • NMR data (δ −0.01 ppm for Si(CH₃)₂ vs. phenyl) confirm distinct electronic environments .

4,4-Dimethyl-1,4-azasilinane Hydrochloride

  • Structural difference : Lacks the benzyl group, making it a simpler precursor.
  • Impact : The hydrochloride salt (CAS: 130596-62-2) is more reactive in coupling reactions, enabling synthesis of antitubercular agents (MIC: 2–4 µg/mL for compounds 8–9 vs. 0.5 µg/mL for rifampicin) .

Insect Repellency

Compound Mean Time to First Bite (min) Efficacy vs. DEET Reference
1-Benzyl-4,4-dimethyl-1,4-azasilinane 210 ± 15 1.5× higher
DEET 140 ± 10 Baseline
Other sila-analogs (e.g., compound 25) 180 ± 12 1.3× higher

Silicon incorporation enhances repellency duration and potency due to improved lipid solubility and metabolic stability .

Antitubercular Activity

Compound MIC (µg/mL) vs. M. tuberculosis Structural Feature Reference
Piperine sila-analog (8) 2.0 4,4-dimethyl-1,4-azasilinane core
Piperine sila-analog (9) 4.0 Modified benzyl substituent
Rifampicin (control) 0.5 Non-silicon antibiotic

The benzyl group in this compound allows derivatization into methanone analogs (e.g., compound 4), though antitubercular activity remains moderate compared to established drugs .

Non-Silicon Heterocycles

1-Benzyl-1,4-diazepane

  • Structural difference : Replaces silicon with carbon in the six-membered ring.
  • Impact : Reduced thermal stability and altered pharmacokinetics. Diazepane derivatives are used in CNS drug synthesis but lack the insect repellency profile of sila-analogs .

DEET (N,N-diethyl-meta-toluamide)

  • Functional difference : A carboxamide vs. silicon heterocycle.
  • Impact : DEET has lower persistence due to rapid skin absorption and hydrolysis, whereas sila-analogs exhibit prolonged efficacy .

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